Glyceryl Pentadecanoate
Description
2,3-Dihydroxypropyl pentadecanoate (CAS 62927-08-6) is a glycerol ester of pentadecanoic acid (C15 straight-chain saturated fatty acid). It has been isolated from multiple plant sources, including Maclura tricuspidata (柘木) roots , Castanea mollissima (板栗种仁) , and microbial sources during antimicrobial activity studies . Its molecular formula is C18H36O4 (calculated via esterification: C15H30O2 + C3H8O3 – H2O), with a molecular weight of 316.5 g/mol. The compound is a white powder soluble in dichloromethane and methanol , and its structural analogs vary in fatty acid chain length, branching, and biological activities.
Properties
CAS No. |
122636-37-7 |
|---|---|
Molecular Formula |
C18H38O5 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
pentadecanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C15H30O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;4-1-3(6)2-5/h2-14H2,1H3,(H,16,17);3-6H,1-2H2 |
InChI Key |
HMNQKNBOXPSFDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O |
Other CAS No. |
104140-07-0 122636-37-7 |
Synonyms |
GLYCERYL PENTADECANOATE |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentadecanoyl-rac-glycerol can be synthesized through the esterification of glycerol with pentadecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of 1-Pentadecanoyl-rac-glycerol may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of enzymes such as lipases can also be employed to catalyze the reaction under milder conditions, reducing the need for harsh chemicals and high temperatures .
Chemical Reactions Analysis
Types of Reactions: 1-Pentadecanoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Pentadecanoic acid.
Reduction: 1-Pentadecanol.
Substitution: Various esters or ethers depending on the substituent.
Scientific Research Applications
1-Pentadecanoyl-rac-glycerol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Pentadecanoyl-rac-glycerol involves its incorporation into cellular lipid membranes, where it can influence membrane fluidity and signaling pathways. It has been shown to modulate the activity of enzymes involved in lipid metabolism, such as lipases and acyltransferases . Additionally, it can affect the expression of genes related to lipid homeostasis and inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below summarizes key differences between 2,3-dihydroxypropyl pentadecanoate and similar glycerol esters:
Note: XLogP<sup>3</sup> values marked with * are estimated using computational tools (e.g., ChemAxon).
Key Observations:
- Chain Length and Lipophilicity: Increasing fatty acid chain length correlates with higher molecular weight and lipophilicity (e.g., pentadecanoate [C15] vs. heptadecoate [C17]). Branching (e.g., 14-methylpentadecanoate) further increases XLogP<sup>3</sup> compared to straight-chain analogs .
- Solubility : Shorter chains (e.g., acetate) dissolve in polar solvents, while longer chains favor organic solvents like dichloromethane .
2,3-Dihydroxypropyl Pentadecanoate
Analogs:
- 2,3-Dihydroxypropyl Hexadecanoate: Isolated from Cirsium henryi and Castanea mollissima, but biological activity remains unstudied .
- Branched Derivatives: 14-Methylpentadecanoate’s higher lipophilicity may enhance membrane permeability, but its bioactivity is undocumented .
- Contrast Agents : Structurally related iodinated compounds (e.g., iohexol) utilize the 2,3-dihydroxypropyl group for solubility and low toxicity in medical imaging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
